molecular formula C9H12N2O B13820251 Acetamide,N-methyl-N-(4-methyl-pyridin-2-YL)-

Acetamide,N-methyl-N-(4-methyl-pyridin-2-YL)-

Cat. No.: B13820251
M. Wt: 164.20 g/mol
InChI Key: LJPNTISIKJOTNO-UHFFFAOYSA-N
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Description

Acetamide, N-methyl-N-(4-methyl-pyridin-2-YL)- is a chemical compound with a unique structure that includes an acetamide group, a methyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-methyl-N-(4-methyl-pyridin-2-YL)- can be achieved through several methods. One common approach involves the reaction of N-methylacetamide with 4-methyl-2-pyridylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction and yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-methyl-N-(4-methyl-pyridin-2-YL)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.

Scientific Research Applications

Acetamide, N-methyl-N-(4-methyl-pyridin-2-YL)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-methyl-N-(4-methyl-pyridin-2-YL)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-methyl-N-(4-methyl-pyridin-2-YL)- is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N-methyl-N-(4-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C9H12N2O/c1-7-4-5-10-9(6-7)11(3)8(2)12/h4-6H,1-3H3

InChI Key

LJPNTISIKJOTNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N(C)C(=O)C

Origin of Product

United States

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